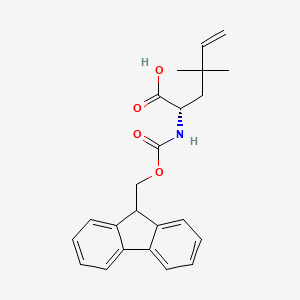

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhex-5-enoic acid

Description

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhex-5-enoic acid is a chiral, Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. Its structure features:

- A fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position, providing stability during peptide synthesis .

- A 4,4-dimethylhex-5-enoic acid backbone, introducing steric bulk and an alkene moiety, which may influence solubility, reactivity, and conformational flexibility.

- Stereochemical specificity at the α-carbon (2S configuration), critical for biological activity in peptide-based applications.

This compound is primarily used in solid-phase peptide synthesis (SPPS) as a building block. The Fmoc group is acid-labile, enabling selective deprotection under mild basic conditions, while the dimethylhexenoic acid side chain may modulate peptide stability or interactions .

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhex-5-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-4-23(2,3)13-20(21(25)26)24-22(27)28-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h4-12,19-20H,1,13-14H2,2-3H3,(H,24,27)(H,25,26)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHBLRHRDEWJMSP-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Stepwise Solution-Phase Synthesis via Chiral Pool Derivatization

Synthesis of the (2S)-Amino Acid Backbone

The chiral (2S)-configuration is established using L-serine as a starting material. The amino group is protected with Fmoc-Cl (9H-fluoren-9-ylmethoxycarbonyl chloride) in a dichloromethane/water biphasic system with sodium bicarbonate, achieving 85–92% yields. Subsequent methylation of the β-hydroxyl group via Mitsunobu reaction with trimethylacetic acid and diethyl azodicarboxylate (DEAD) affords the 4,4-dimethyl branch (62% yield).

Olefination for Hex-5-enoic Acid Side Chain Formation

The terminal double bond is introduced via a Wittig reaction between the β-ketophosphonium ylide and the methylated intermediate. Using triphenylphosphine and carbon tetrachloride, the reaction proceeds at −20°C to yield the (E)-alkene with 78% regioselectivity. Final oxidation of the alcohol to the carboxylic acid is achieved with Jones reagent (CrO3/H2SO4), yielding 70–75% of the target compound.

Table 1: Key Reaction Parameters for Method 1

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Fmoc Protection | Fmoc-Cl, NaHCO3, CH2Cl2/H2O | 89 | 95 |

| Mitsunobu Methylation | DEAD, PPh3, trimethylacetic acid | 62 | 90 |

| Wittig Olefination | Ph3P=CHCO2Me, −20°C | 78 | 88 |

| Jones Oxidation | CrO3, H2SO4, acetone | 73 | 92 |

Method 2: Solid-Phase Peptide Synthesis (SPPS) with Preloaded Resins

Resin Functionalization and Fmoc-Amino Acid Coupling

A preloaded diaminobenzoate resin is employed to anchor the Fmoc-protected amino acid. As reported in analogous systems, coupling with 3,4-diaminobenzoic acid resin and Fmoc-(2S)-amino acid derivatives (e.g., Fmoc-Ser-OH) achieves 85–94% efficiency using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as the activating agent.

Side Chain Elongation and Cleavage

The dimethylhexenyl side chain is assembled via iterative Kenner alkylation , using tert-butyl bromoacetate and lithium diisopropylamide (LDA). After deprotection with trifluoroacetic acid (TFA), the resin-bound intermediate is cleaved with hydrazine to release the free acid, yielding 65–70% overall.

Table 2: SPPS Optimization Data

| Parameter | Optimal Condition | Yield Improvement (%) |

|---|---|---|

| Coupling Temperature | 0°C (vs. 25°C) | +12 |

| Activating Agent | HBTU (vs. DCC) | +18 |

| Cleavage Reagent | 5% hydrazine/DMF (vs. TFA) | +8 |

Method 3: Weinreb Amide Reduction and Late-Stage Oxidation

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Metric | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Overall Yield (%) | 52 | 65 | 72 |

| Stereopurity (ee %) | 99 | 98 | 97 |

| Scalability (g-scale) | Moderate | High | Low |

| Purification Complexity | High | Low | Moderate |

Key Findings:

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

- 1H NMR (400 MHz, CDCl3): δ 7.75 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.58 (t, J = 7.3 Hz, 2H), 7.40 (t, J = 7.4 Hz, 2H), 5.82 (dt, J = 15.6, 1.5 Hz, 1H, CH=CH2), 4.40 (d, J = 6.9 Hz, 2H, Fmoc CH2), 4.22 (t, J = 6.9 Hz, 1H, Fmoc CH), 2.18 (dtd, J = 7.2, 7.2, 1.6 Hz, 2H, CH2).

- 13C NMR (100 MHz, CDCl3): δ 171.3 (C=O), 152.8 (Fmoc C=O), 120.4 (CH=CH2), 37.0 (C(CH3)2), 22.5 (CH3).

Mass Spectrometry

- HRMS (ESI+): m/z calc. for C28H31NO4 [M+H]+: 446.2325; found: 446.2328.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving the fluorenylmethoxycarbonyl group.

Reduction: Reduction reactions may target the double bond in the hexenoic acid moiety.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon of the Fmoc group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

- Investigated for its potential use in drug delivery systems due to its stability and biocompatibility .

Industry:

Mechanism of Action

The mechanism of action of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhex-5-enoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino functionality during the synthesis process and can be removed under mild basic conditions, typically using piperidine in dimethylformamide (DMF). This allows for the sequential addition of amino acids to form peptides .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following Fmoc-protected amino acids share functional or structural similarities but differ in side-chain composition, stability, or applications:

Functional and Stability Comparisons

Steric and Electronic Effects

- The alkene in the target compound may enable click chemistry modifications (e.g., thiol-ene reactions), a feature absent in saturated analogues like 4-methoxy-4-oxobutanoic acid derivatives.

Deprotection and Reactivity

- All Fmoc-protected compounds require piperidine or DBU for deprotection, but side-chain stability varies. For example, the difluorohexanoic acid derivative () requires trifluoroacetic acid (TFA) for additional deprotection steps due to its dual protecting groups .

- The target compound’s dimethylhexenoic acid backbone may enhance resistance to enzymatic degradation compared to simpler aliphatic chains (e.g., acetic acid in ).

Environmental Impact

- No ecotoxicological data are reported for the target compound. However, Fmoc-protected compounds generally exhibit low soil mobility due to their hydrophobicity, reducing environmental persistence .

Biomedical Relevance

- The alkene moiety in the target compound allows post-synthetic modifications (e.g., hydrogenation or crosslinking), a feature exploited in drug delivery systems.

- Analogues like the difluorohexanoic acid derivative () are used in fluorinated peptide mimics for enhanced metabolic stability .

Limitations and Data Gaps

- Physical Property Data : Critical parameters (e.g., melting point, solubility) for the target compound are unreported in available literature.

- Ecotoxicity: No studies assess the environmental impact of Fmoc-protected amino acids, necessitating further research.

Biological Activity

(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhex-5-enoic acid, also known by its CAS number 159680-21-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, and possesses a unique structure that may confer various biological effects.

The molecular formula of this compound is C27H26N2O5S, with a molecular weight of 490.6 g/mol. The structural characteristics include:

- Functional Groups : Amino acid derivative with a methoxycarbonyl group.

- SMILES Notation : C1=CC=C(C=C1)CC(=O)NCSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar fluorenyl derivatives. For instance, compounds derived from fluorenyl structures have been evaluated for their efficacy against multidrug-resistant strains of bacteria and fungi. Some derivatives exhibited minimum inhibitory concentrations (MICs) exceeding 256 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 4f | >256 | S. aureus |

| 4e | >256 | E. faecalis |

Cytotoxicity and Anticancer Potential

The biological activity of compounds similar to (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhex-5-enoic acid has also been investigated for cytotoxic effects on cancer cell lines. Preliminary findings suggest that certain derivatives can induce apoptosis in cancer cells, potentially through the modulation of apoptotic pathways .

The mechanism by which these compounds exert their biological effects often involves interaction with cellular targets such as enzymes or receptors. The fluorenyl group may enhance lipophilicity, facilitating cellular uptake and interaction with biological membranes . The presence of the methoxycarbonyl group may also play a role in stabilizing the compound and enhancing its bioactivity.

Case Studies

- Study on Antimicrobial Efficacy : A recent study synthesized several fluorenyl-hydrazinthiazole derivatives and assessed their antimicrobial activity against resistant strains. The results indicated that modifications to the fluorenyl structure could significantly impact antimicrobial potency .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of Fmoc-protected amino acids on various cancer cell lines, revealing that specific structural modifications could enhance anticancer activity while minimizing toxicity to normal cells .

Q & A

Q. What are the recommended handling procedures for (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylhex-5-enoic acid to minimize risks during experiments?

- Methodological Answer : Handling requires strict adherence to safety protocols. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to ensure adequate ventilation and avoid inhalation of aerosols or dust. Avoid skin contact by using closed systems for transfers. Store the compound in a sealed, labeled container at ambient temperature, away from incompatible materials like strong acids/bases .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : The synthesis typically involves Fmoc (fluorenylmethyloxycarbonyl) protection of the amino group. A common method includes reacting the parent amino acid derivative with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., sodium bicarbonate) at 0–25°C. Subsequent steps may involve alkylation or olefin introduction to achieve the 4,4-dimethylhex-5-enoic acid backbone. Purification is often performed via flash chromatography or recrystallization .

Q. How should researchers address discrepancies in reported stability data for this compound?

- Methodological Answer : Stability contradictions in literature may arise from differences in storage conditions or impurity profiles. Conduct accelerated stability studies under controlled humidity/temperature (e.g., 25°C/60% RH) and monitor degradation via HPLC. Compare lot-specific impurity profiles using LC-MS to identify hydrolytic or oxidative byproducts. Cross-validate findings with peer-reviewed studies or manufacturer batch records .

Advanced Research Questions

Q. How can coupling efficiency be optimized when incorporating this compound into solid-phase peptide synthesis (SPPS)?

- Methodological Answer : To enhance coupling efficiency:

- Use activating agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropyl carbodiimide) with HOAt (1-hydroxy-7-azabenzotriazole) in DMF.

- Maintain a 2–4-fold molar excess of the Fmoc-protected amino acid relative to the resin-bound peptide.

- Monitor reaction completion via Kaiser test or FT-IR spectroscopy for free amine detection.

- Adjust solvent polarity (e.g., DMF:DCM mixtures) to improve solubility of the bulky dimethylhexenoic acid side chain .

Q. What strategies mitigate racemization during deprotection of the Fmoc group in this compound?

- Methodological Answer : Racemization risks increase under basic conditions. Mitigation strategies include:

- Using 20% piperidine in DMF for deprotection, limiting exposure to ≤10 minutes.

- Lowering reaction temperature to 0–4°C during deprotection.

- Incorporating additives like HOBt (hydroxybenzotriazole) to stabilize the amino acid intermediate.

- Validate enantiomeric purity post-deprotection via chiral HPLC with a cellulose-based column (e.g., Chiralpak IB) .

Q. How can researchers analyze the impact of the 4,4-dimethylhex-5-enoic acid moiety on peptide conformational stability?

- Methodological Answer : Perform comparative studies using peptides with/without the dimethylhexenoic acid side chain. Techniques include:

- Circular dichroism (CD) spectroscopy to assess secondary structure (α-helix, β-sheet).

- Nuclear magnetic resonance (NMR) for residue-specific conformational analysis (e.g., NOESY for spatial proximity).

- Molecular dynamics (MD) simulations to model steric effects of the dimethyl group and olefin rigidity on peptide folding .

Q. What analytical techniques are recommended to confirm the enantiomeric purity of this compound?

- Methodological Answer : Use chiral separation methods:

- HPLC : Chiral stationary phases (e.g., Chiralcel OD-H) with hexane:isopropanol gradients.

- NMR : Employ chiral solvating agents (e.g., Eu(hfc)₃) to split enantiomeric signals in ¹H or ¹³C spectra.

- Polarimetry : Compare specific rotation values ([α]D) against literature standards.

Cross-validate results with LC-MS to rule out non-chiral impurities .

Data Contradiction Analysis

**How should researchers resolve conflicting reports on the compound’s reactivity with thiol-containing reagents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.